Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol
Description
Properties
IUPAC Name |
(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10,12,14H,2,4,6,8H2/t10-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXADWCNDSYNYQT-CMPLNLGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2-chlorobenzaldehyde.
Aldol Condensation: The initial step involves an aldol condensation reaction between cyclohexanone and 2-chlorobenzaldehyde to form an α,β-unsaturated ketone.
Hydrogenation: The α,β-unsaturated ketone is then subjected to catalytic hydrogenation to reduce the double bond and form the desired cyclohexanol derivative.
Chiral Resolution: The final step involves chiral resolution to obtain the (1R,2S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and catalysts to improve yield and purity.
Chemical Reactions Analysis
Esterification Reactions
The hydroxyl group undergoes esterification with carboxylic acids or acylating agents to form esters. This reaction is critical for modifying solubility or introducing protective groups.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| Acetic anhydride, H<sub>2</sub>SO<sub>4</sub>, 80°C | 2-(2-Chlorophenyl)cyclohexyl acetate | 85–90% | |
| Benzoyl chloride, pyridine, RT | 2-(2-Chlorophenyl)cyclohexyl benzoate | 78% |
Mechanistic Insight : Acid-catalyzed nucleophilic acyl substitution proceeds via protonation of the hydroxyl group, enhancing its electrophilicity for attack by the carboxylate anion.
Oxidation to Cyclohexanone Derivatives
The secondary alcohol is oxidized to the corresponding ketone under controlled conditions.
Key Data :
-
Oxidation with KMnO<sub>4</sub> achieves near-quantitative conversion in acidic media .
-
The ketone product (CAS 91393-49-6) is a versatile intermediate for further functionalization.
Nucleophilic Substitution via Activated Intermediates
The hydroxyl group is converted to better leaving groups (e.g., tosylates) for subsequent substitutions.
Applications :
Dehydration to Cyclohexene Derivatives
Acid-catalyzed dehydration forms cyclohexene analogs, though steric hindrance from the 2-chlorophenyl group limits efficiency.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| H<sub>3</sub>PO<sub>4</sub>, toluene, reflux | 1-(2-Chlorophenyl)cyclohexene | 40–50% | |
| PTSA, THF, 80°C | Same as above | 55% |
Challenges :
-
Stabilization of the carbocation intermediate is hindered by the electron-withdrawing chloro group.
Epoxide Formation
Epoxidation of derived alkenes (e.g., from dehydration) is feasible but not directly documented for the alcohol. Indirect pathways involve:
Biological Derivatization
The compound serves as a precursor to pharmacologically active agents:
-
Ketamine analogs : Reaction with methylamine under reductive amination yields analogs like 2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one .
-
Chiral ligands : Conversion to diamines (e.g., via oxidation and subsequent imination) produces ligands for asymmetric catalysis.
Mechanistic and Stereochemical Considerations
-
Steric Effects : The 2-chlorophenyl group imposes steric constraints, favoring reactions at the less hindered face of the cyclohexane ring.
-
Chirality : Racemic mixtures may lead to diastereomeric products in asymmetric syntheses, necessitating chiral resolution techniques.
-
Solvent Influence : Polar aprotic solvents (e.g., THF) enhance reaction rates in nucleophilic substitutions .
Scientific Research Applications
Chemistry
Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol is primarily utilized as a chiral building block in asymmetric synthesis. Its applications include:
- Chiral Ligands : The compound acts as a ligand in asymmetric catalysis, enhancing the selectivity of reactions involving carbon-carbon bond formations.
| Application | Description |
|---|---|
| Chiral Ligands | Used in asymmetric synthesis and catalysis. |
| Synthesis | Serves as a precursor for various organic compounds. |
Research indicates that this compound exhibits significant biological activity:
- Pharmacological Studies : The compound has been investigated for potential interactions with biological targets such as receptors and enzymes. It shows promise in modulating biological pathways due to its stereochemistry.
| Study Type | Findings |
|---|---|
| Pharmacology | Potential interactions with receptors and enzymes. |
| Biochemical Effects | Influences biochemical pathways due to chirality. |
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential as a pharmaceutical agent:
- Drug Design : The compound's unique structure allows it to be used as a scaffold for designing new drugs targeting various diseases.
| Application | Description |
|---|---|
| Drug Development | Serves as a scaffold for designing new therapeutic agents. |
Case Study 1: Asymmetric Synthesis
A study demonstrated the use of this compound as a chiral ligand in the synthesis of complex organic molecules. The results indicated enhanced enantioselectivity compared to non-chiral counterparts.
In pharmacological evaluations, this compound was tested for its ability to modulate receptor activity. Results showed that it could effectively influence signaling pathways associated with various diseases.
Mechanism of Action
The mechanism of action of Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorophenyl group play key roles in its reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The 2-chlorophenyl group distinguishes this compound from analogs with different substituents or substitution patterns. Key comparisons include:
Table 1: Structural and Molecular Comparison
| Compound Name | Substituent | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol | 2-chlorophenyl | C₁₂H₁₅ClO | 210.70 | 557088-90-1 |
| Rac-(1R,2S)-2-(2-bromophenyl)cyclohexan-1-ol | 2-bromophenyl | C₁₂H₁₅BrO | 255.15 | 31908-21-1 |
| Rac-(1R,2S)-2-(4-fluorophenyl)cyclohexan-1-ol | 4-fluorophenyl | C₁₂H₁₅FO | 194.24 | EN300-761603 |
| Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclohexan-1-ol | 3,4,5-trifluorophenyl | C₁₂H₁₂F₃O | 238.22 | 2137775-50-7 |
Key Observations :
- Halogen Effects : The 2-bromo analog (255.15 g/mol) has a higher molecular weight than the chloro derivative due to bromine’s larger atomic mass. Bromine’s lower electronegativity compared to chlorine may also alter reactivity in cross-coupling reactions .
- Fluorine’s electronegativity can influence electronic interactions in biological systems .
Stereochemical and Positional Isomers
Diastereomers and Enantiomers
- Rel-(1R,2R)-2-Chlorocyclohexanol (CAS 6628-80-4): This diastereomer, with a (1R,2R) configuration, has distinct physical properties, such as a reported boiling point of ~200°C . In contrast, the rac-(1R,2S) configuration may exhibit different solubility or crystallization behavior due to altered hydrogen-bonding patterns.
- Tramadol (rac-(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol): A pharmacologically active analog with a dimethylamino group and methoxyphenyl substituent. Tramadol’s opioid activity highlights how structural modifications (e.g., amino groups) drastically alter bioactivity compared to the non-functionalized 2-chlorophenyl derivative .
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Boiling Point (°C) | Solubility (Polar Solvents) | Purity (Typical) |
|---|---|---|---|
| This compound | Not reported | Moderate | ≥95% |
| Rel-(1R,2R)-2-Chlorocyclohexanol | ~200 | High | ≥95% |
| Rac-(1R,2S)-2-(4-fluorophenyl)cyclohexan-1-ol | Not reported | High | ≥95% |
Biological Activity
Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol is a chiral compound notable for its potential biological activities and interactions with various biomolecules. The compound features a cyclohexane ring substituted with a hydroxyl group and a chlorophenyl group, which significantly influences its chemical reactivity and biological properties.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₅ClO |
| Molecular Weight | 214.70 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2140267-27-0 |
Structure
The stereochemistry of this compound is defined by its (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, while the chlorophenyl group contributes to its lipophilicity and potential for membrane permeability.
Pharmacological Studies
Research indicates that this compound may exhibit various pharmacological effects, including:
- Antidepressant Activity : Similar compounds have been studied for their roles in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antioxidant Properties : The hydroxyl group is known to confer antioxidant capabilities, which may protect against oxidative stress in biological systems.
Case Studies
- Antidepressant Effects : In a study examining the efficacy of chiral cyclohexanol derivatives, this compound showed promising results in preclinical models for depression, suggesting potential as a therapeutic agent for mood disorders .
- Neuroprotective Activity : Another investigation highlighted the compound's ability to mitigate neuronal damage in vitro under oxidative stress conditions, supporting its role as a neuroprotective agent .
Comparative Analysis with Similar Compounds
To understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| (1R,2S)-2-(2-bromophenyl)cyclohexan-1-ol | Potentially similar antidepressant effects but with different receptor affinities. |
| (1R,2S)-2-(2-fluorophenyl)cyclohexan-1-ol | Enhanced neuroprotective effects due to increased lipophilicity. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation or cyclopropanation. For example, intermediates like 4-(2-chlorophenyl)cyclohexan-1-one () are hydrogenated using palladium catalysts ( ). Stereoselectivity is controlled by chiral auxiliaries or asymmetric catalysis. Solvent choice (e.g., hexane or ethanol) and temperature (25–80°C) critically affect enantiomeric ratios. Key steps include:
- Cyclohexanone intermediate preparation : Friedel-Crafts acylation of chlorobenzene derivatives.
- Reduction : Use of NaBH₄ or catalytic hydrogenation with Pd/C ().
- Resolution : Chiral HPLC or enzymatic resolution to separate enantiomers .
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : SHELX software ( ) is used to resolve absolute configuration via single-crystal diffraction.
- Chiral NMR analysis : Mosher’s ester derivatives or shift reagents (e.g., Eu(hfc)₃) differentiate enantiomers.
- Polarimetry : Specific rotation values compared to literature data ().
Q. What analytical techniques are recommended for purity assessment and structural validation?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity >95% ( ).
- GC-MS : Quantify volatile byproducts (e.g., cyclohexanol derivatives).
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, and what strategies resolve low yields in stereoselective steps?
- Methodological Answer :
- Catalyst screening : Test chiral ligands like BINAP with Ru or Pd ( ).
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve transition-state stabilization.
- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer ().
- Data Table :
| Catalyst | Solvent | Yield (%) | ee (%) |
|---|---|---|---|
| Pd/BINAP | Toluene | 78 | 92 |
| Ru-JosiPhos | EtOH | 65 | 85 |
Q. How should researchers address contradictions between NMR and X-ray data in structural assignments?
- Methodological Answer :
- Cross-validation : Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons ().
- Density Functional Theory (DFT) : Compare computed NMR shifts (e.g., using Gaussian) with experimental data.
- Re-refinement : Re-analyze X-ray data with SHELXL ( ) to check for overfitting or disorder .
Q. What in silico approaches predict the biological activity of this compound?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like GABA receptors ().
- QSAR modeling : Train models on cyclohexanol derivatives with known bioactivity (e.g., neuroprotective EC₅₀ values from ).
- ADMET prediction : SwissADME or pkCSM to assess pharmacokinetics .
Q. What experimental designs elucidate metabolic pathways and degradation products of this compound?
- Methodological Answer :
- Isotopic labeling : Synthesize ¹⁴C-labeled analog for tracer studies in hepatocyte assays.
- LC-HRMS : Identify phase I/II metabolites via fragmentation patterns.
- Microsomal incubations : Use rat liver microsomes + NADPH to simulate oxidative metabolism .
Data Contradiction and Optimization
Q. How to resolve discrepancies in reported melting points or spectral data across studies?
- Methodological Answer :
- Purity verification : Repeat DSC analysis after recrystallization (e.g., from ethyl acetate/hexane).
- Interlaboratory comparison : Cross-check NMR (500 MHz, DMSO-d6) and IR with published spectra ().
- Meta-analysis : Aggregate data from PubChem () and EPA DSSTox () to identify outliers .
Safety and Handling
Q. What safety protocols are recommended for handling halogenated cyclohexanol derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
